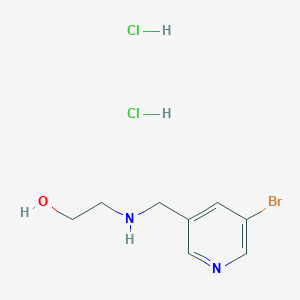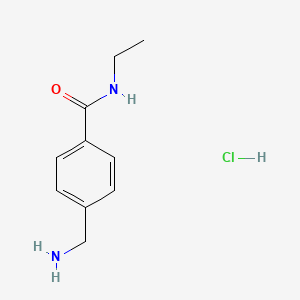
1,2,3-Thiadiazol-4-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Thiadiazol-4-amine hydrochloride is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure. This compound is of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The presence of the thiadiazole ring imparts unique chemical and biological properties, making it a valuable scaffold for drug development.
Mechanism of Action
Target of Action
1,2,3-Thiadiazol-4-amine hydrochloride is a derivative of the 1,3,4-thiadiazole scaffold, which is known to have various biological activities Similar compounds have been reported to interact with biomolecules such as proteins and dna .
Mode of Action
It’s known that derivatives of 1,3,4-thiadiazole can strongly interact with biomolecules (proteins and dna) . This interaction could potentially alter the function of these biomolecules, leading to changes in cellular processes.
Biochemical Pathways
Similar compounds have been reported to inhibit the urease enzyme, which plays a crucial role in the survival of certain microorganisms .
Result of Action
Similar compounds have shown significant antimicrobial activities .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the 1,3,4-thiadiazole ring is relatively stable in aqueous acid solutions but can undergo ring cleavage with an aqueous base .
Biochemical Analysis
Biochemical Properties
It is known that thiadiazole derivatives, which include 1,2,3-Thiadiazol-4-amine hydrochloride, have a broad spectrum of biological activities .
Cellular Effects
Some studies suggest that thiadiazole derivatives can have significant effects on various types of cells . For instance, some thiadiazole derivatives have shown dose-dependent anticancer activities against studied cell lines .
Molecular Mechanism
It is known that thiadiazole derivatives can interact with various biomolecules . For example, some thiadiazole derivatives have been found to inhibit the AKT pathway in cancer cells .
Temporal Effects in Laboratory Settings
Some thiadiazole derivatives have shown changes in their effects over time .
Dosage Effects in Animal Models
It is known that the effects of some thiadiazole derivatives can vary with different dosages .
Metabolic Pathways
It is known that thiadiazole derivatives can interact with various enzymes and cofactors .
Transport and Distribution
It is known that thiadiazole derivatives can interact with various transporters and binding proteins .
Subcellular Localization
It is known that thiadiazole derivatives can have effects on their activity or function depending on their localization within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3-Thiadiazol-4-amine hydrochloride can be synthesized through various synthetic routes. One common method involves the reaction of hydrazonoyl halides with potassium thiocyanate . Another approach includes the reaction of azoalkenes with potassium thiocyanate in the presence of a photocatalyst . These reactions typically require specific conditions such as the presence of a base (e.g., triethylamine) and solvents like ethanol .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1,2,3-Thiadiazol-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include various substituted thiadiazoles, sulfoxides, sulfones, and other sulfur-containing heterocycles .
Scientific Research Applications
1,2,3-Thiadiazol-4-amine hydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: Another thiadiazole derivative with similar biological activities but different structural properties.
2-Amino-1,3,4-thiadiazole: Known for its antimicrobial and anticancer properties.
Benzothiazole: A related compound with significant biological activities, including anticancer and antimicrobial effects.
Uniqueness
1,2,3-Thiadiazol-4-amine hydrochloride is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations and its broad spectrum of biological activities make it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
thiadiazol-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N3S.ClH/c3-2-1-6-5-4-2;/h1H,3H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLNNBXECVFEEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NS1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152513-89-8 |
Source


|
| Record name | 1,2,3-thiadiazol-4-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2763268.png)
![(5Z)-5-[(2-chlorophenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B2763271.png)



![Ethyl 2-(4-fluorobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2763279.png)
![N-(1,3-benzodioxol-5-yl)-4-[3-(trifluoromethyl)phenyl]tetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2763280.png)
![8,8-dimethyl-2-((4-methylbenzyl)thio)-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2763282.png)
![(5S)-5-{[(propan-2-yl)amino]methyl}pyrrolidin-2-one hydrochloride](/img/structure/B2763283.png)




